PI3Kα Isoform Selectivity: Alpelisib vs. Pan-PI3K and Other Isoform-Selective Inhibitors
Alpelisib demonstrates potent and highly selective inhibition of the PI3Kα catalytic subunit (p110α) with an IC50 of 5 nM in cell-free assays, while exhibiting minimal activity against other class I PI3K isoforms . This selectivity profile stands in stark contrast to pan-PI3K inhibitors such as copanlisib, which potently inhibits all class I isoforms (p110α IC50 = 0.5 nM, p110β = 3.7 nM, p110γ = 6.4 nM, p110δ = 0.7 nM) [1]. Alpelisib also differs fundamentally from isoform-selective inhibitors targeting other subunits: idelalisib, a PI3Kδ-selective inhibitor, exhibits an IC50 for p110α of 820 nM (164-fold less potent than alpelisib), while duvelisib, a PI3Kδ/γ inhibitor, shows an IC50 for p110α of 1602 nM (320-fold less potent than alpelisib) [2].
| Evidence Dimension | PI3K isoform inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Alpelisib: p110α = 5 nM, p110β = 1200 nM, p110γ = 250 nM, p110δ = 290 nM |
| Comparator Or Baseline | Copanlisib: p110α = 0.5 nM, p110β = 3.7 nM, p110γ = 6.4 nM, p110δ = 0.7 nM; Idelalisib: p110α = 820 nM; Duvelisib: p110α = 1602 nM |
| Quantified Difference | Alpelisib is >50-fold selective for p110α over other isoforms; copanlisib is non-selective (pan-inhibitor); idelalisib and duvelisib are >160-fold less potent against p110α than alpelisib |
| Conditions | Cell-free enzymatic assays using purified recombinant p110 catalytic subunits |
Why This Matters
Procurement of alpelisib rather than a pan-PI3K inhibitor or an inhibitor selective for a different isoform is essential for experiments or treatments targeting PI3Kα-dependent signaling while minimizing off-target isoform inhibition.
- [1] Wang Y, et al. Table 1: PI3K inhibitors in clinical use. Int J Mol Sci. 2024;25(19):10366. View Source
- [2] Frontiers in Pharmacology. Graphical Abstract: Approved PI3K kinase inhibitors. Front Pharmacol. 2024;15:1337436. View Source
